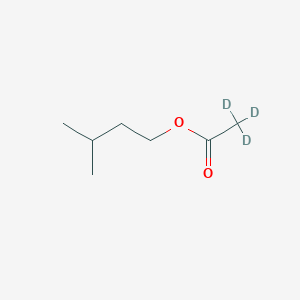

3-Methylbutyl acetate-d3

CAS No.:

Cat. No.: VC16507680

Molecular Formula: C7H14O2

Molecular Weight: 133.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O2 |

|---|---|

| Molecular Weight | 133.20 g/mol |

| IUPAC Name | 3-methylbutyl 2,2,2-trideuterioacetate |

| Standard InChI | InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3/i3D3 |

| Standard InChI Key | MLFHJEHSLIIPHL-HPRDVNIFSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(=O)OCCC(C)C |

| Canonical SMILES | CC(C)CCOC(=O)C |

Introduction

Synthetic Methodologies and Reaction Mechanisms

Fischer Esterification: A Standard Approach

The synthesis of 3-methylbutyl acetate-d3 follows the Fischer esterification mechanism, involving the acid-catalyzed reaction between deuterated 3-methyl-1-butanol () and acetic acid () . Sulfuric acid () serves as the catalyst, protonating the carbonyl oxygen of acetic acid to enhance electrophilicity and facilitate nucleophilic attack by the alcohol.

The reaction proceeds under reflux conditions (typically 1–2 hours at 110–120°C) to overcome kinetic barriers, with excess acetic acid driving equilibrium toward ester formation via Le Chatelier’s principle . Post-reaction workup involves neutralization with sodium bicarbonate () to remove unreacted acid, followed by liquid-liquid extraction using solvents like dichloromethane or ethyl acetate .

Key Reaction Parameters

| Parameter | Value/Range | Role in Synthesis |

|---|---|---|

| Molar Ratio (Acid:Alcohol) | 1.5:1 | Drives equilibrium to ester |

| Catalyst Concentration | 1–2% | Accelerates protonation |

| Reflux Temperature | 110–120°C | Ensures sufficient energy |

| Reaction Time | 60–90 minutes | Maximizes conversion yield |

Purification and Characterization

Crude 3-methylbutyl acetate-d3 is purified via fractional distillation (boiling point: 142–145°C) to isolate the ester from residual alcohol and acid . Purity assessment employs -NMR spectroscopy, where the deuterated methyl group () eliminates the characteristic singlet at 2.05 ppm observed in non-deuterated analogs, simplifying spectral interpretation .

Analytical and Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application of 3-methylbutyl acetate-d3 lies in its use as an internal standard or solvent in -NMR studies. Deuterium’s absence of spin-spin coupling with protons eliminates splitting artifacts, enabling clearer detection of target analytes . For example, in the synthesis of non-deuterated isoamyl acetate, the downfield shift of the C4 proton quartet (from 3.5 ppm to 4.0 ppm) and the emergence of a singlet at 2.05 ppm (acetyl methyl group) confirm successful esterification .

Metabolic Tracing and Interaction Studies

Deuterated esters like 3-methylbutyl acetate-d3 serve as tracers in metabolic flux analysis, where their incorporation into lipid bilayers or enzymatic products can be monitored via mass spectrometry or isotope-ratio NMR . Studies on yeast metabolism, for instance, utilize deuterated esters to elucidate pathways involved in ester biosynthesis during fermentation.

Comparative Analysis with Non-Deuterated and Structural Analogs

Spectral Distinctions in Deuterated vs. Non-Deuterated Forms

The deuterium substitution in 3-methylbutyl acetate-d3 induces distinct NMR spectral features compared to its non-deuterated counterpart:

| Feature | Non-Deuterated Form | Deuterated Form (d3) |

|---|---|---|

| Acetyl Methyl Signal | Singlet at 2.05 ppm (3H) | Absent (replaced by CD3) |

| C4 Proton Environment | Triplet at 4.0 ppm (2H) | Unchanged (2H) |

| Solvent Compatibility | May interfere with analyte | Reduces background noise |

Functional Comparison with Related Esters

While 3-methylbutyl acetate-d3 shares solvent properties with ethyl acetate and isobutyl acetate, its deuterium labeling confers unique advantages in precision analytics. For instance, ethyl acetate’s lower boiling point (77°C) limits high-temperature applications, whereas 3-methylbutyl acetate-d3’s higher volatility (bp 142°C) suits reflux-based syntheses .

Emerging Research and Future Directions

Recent studies highlight the compound’s potential in benchtop NMR platforms, where its spectral simplicity aids in rapid reaction monitoring . Future research may explore its use in hyperpolarized NMR or as a scaffold for synthesizing deuterated pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume